molecular formula C21H17BrN2O4S B2819775 2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-97-3

2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2819775
M. Wt: 473.34
InChI Key: QJWMRXWJWZTZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds is often described in patents. For instance, the patent WO2015017412A1 describes the synthesis of similar compounds . The synthesis can involve asymmetric synthesis, synthesis from optically pure precursors, or resolution of the racemates .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin-2-yl group, which is part of a larger class of compounds known as dibenzoxazepines . These compounds are characterized by a structure that consists of two benzene rings fused to an oxazepine ring .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers. Such characteristics are crucial for the effective treatment of cancer through photodynamic therapy, utilizing the generation of singlet oxygen to kill cancer cells (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Synthetic Chemistry

In synthetic chemistry, the formation of quinazolines from specific sulfonamide derivatives through a base-catalyzed rearrangement represents a significant application. This process involves the transformation of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into high-purity quinazolines, showcasing the utility of sulfonamide derivatives in the synthesis of complex heterocyclic compounds (Soňa Křupková, G. Slough, & V. Krchňák, 2010).

Environmental Analysis

Benzenesulfonamide derivatives have also been utilized in environmental analysis. For instance, a novel procedure for the simultaneous determination of emerging contaminants such as benzotriazoles, benzothiazoles, and benzenesulfonamides in soil samples was developed. This method involves a straightforward extraction process followed by high-performance liquid chromatography, highlighting the environmental relevance of benzenesulfonamide derivatives in detecting and quantifying pollutants (Andrea Speltini, M. Sturini, F. Maraschi, A. Porta, & A. Profumo, 2016).

properties

IUPAC Name

2-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-2-24-17-8-4-5-9-19(17)28-18-12-11-14(13-15(18)21(24)25)23-29(26,27)20-10-6-3-7-16(20)22/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWMRXWJWZTZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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